molecular formula C10H10O3 B1365715 7-Methoxy-4-chromanone CAS No. 42327-52-6

7-Methoxy-4-chromanone

Cat. No. B1365715
CAS RN: 42327-52-6
M. Wt: 178.18 g/mol
InChI Key: DISYDHABSCTQFK-UHFFFAOYSA-N
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Description

7-Methoxy-4-chromanone is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds1. It is structurally similar to chromone, with the absence of a double bond between C-2 and C-31. This compound exhibits significant variations in biological activities1.



Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds2. A straightforward and convenient approach for the first total syntheses of chromanone A and a related 7-OMe substituted natural product has been reported3. These unique C-3 substituted 2-hydroxymethyl chromones were recently isolated as fungal metabolites3.



Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles2. It acts as a major building block in a large class of medicinal compounds2. Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone1.



Chemical Reactions Analysis

The chemical reactions involving 4-chromanone-derived compounds have been extensively studied2. For instance, 7-Hydroxy-4-chromanone was obtained from the reaction of resorcinol and 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-4-chromanone are not explicitly mentioned in the search results. However, it is known that the chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles2.


Scientific Research Applications

  • Pharmacology

    • Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities .
    • Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
    • Among the isolated compounds from natural sources, chroman-4-one containing stilbin and silybin are used clinically as anti-inflammatory drugs .
  • Cosmetology

    • Chroman-4-one derivatives were used as active compound in cosmetic preparations for care, improvement and refreshment of texture of the skin and hairs, for treatment of skin as well as hair-related defects like inflammation, allergies or wound healing process .
  • Synthetic Methodology

    • The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
    • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
  • Antibacterial and Antifungal Activities

    • Most important series of benzylidene derivatives C-3-substituted 3-(benzo[1,3]dioxol-5-ylmethylene)-7-hydroxychroman-4-one, a 3-benzylidene-4-chromanone exhibited significant antibacterial activity against gram positive and gram negative bacteria .
    • 3-azolyl-4-chromanone phenyl hydrazones exhibited antifungal potential .
  • Clinical Studies

    • Several isolated flavanones, flavonols, homoisoflavonoids like naringenin, naringin, myricetin, dihydroquercetin and kaempferol are also under clinical studies .
  • Synthetic Methodology

    • The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
    • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
  • Antibacterial and Antifungal Activities

    • Most important series of benzylidene derivatives C-3-substituted 3-(benzo[1,3]dioxol-5-ylmethylene)-7-hydroxychroman-4-one, a 3-benzylidene-4-chromanone exhibited significant antibacterial activity against gram positive and gram negative bacteria .
    • 3-azolyl-4-chromanone phenyl hydrazones exhibited antifungal potential .
  • Clinical Studies

    • Several isolated flavanones, flavonols, homoisoflavonoids like naringenin, naringin, myricetin, dihydroquercetin and kaempferol are also under clinical studies .

Safety And Hazards

The safety data sheet for a related compound, 8-Methoxy-4-chromanone, indicates that it is harmful if swallowed, in contact with skin, or if inhaled6. It is advised to avoid contact with skin and eyes, not to breathe dust, and to store in a dry, cool, and well-ventilated place7.


properties

IUPAC Name

7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISYDHABSCTQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402733
Record name 7-Methoxy-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-chromanone

CAS RN

42327-52-6
Record name 7-Methoxy-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Hydroxy-2,3-dihydrochromen-4-one (4.47 g, 27.2 mmol) was diluted with tetrahydrofuran (40 mL) followed by the addition of K2CO3 (5.64 g, 40.8 mmol) and MeI (2.55 mL, 40.8 mmol). The reaction was heated at 70° C. for 5 hours. The reaction was allowed to cool and loaded onto a Biotage 40M cartridge running a gradient 5% ethyl acetate/hexanes to 75% to yield the title compound (3.5 g, 72.1% yield).
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.64 g
Type
reactant
Reaction Step Two
Name
Quantity
2.55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-4-chromanone
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7-Methoxy-4-chromanone
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7-Methoxy-4-chromanone
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7-Methoxy-4-chromanone
Reactant of Route 5
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7-Methoxy-4-chromanone
Reactant of Route 6
7-Methoxy-4-chromanone

Citations

For This Compound
74
Citations
H Lee, K Lee, JK Jung, J Cho… - Bioorganic & medicinal …, 2005 - Elsevier
… In summary, we have synthesized a series of 6-hydroxy-7-methoxy-4-chromanone- (2a–e) and chroman-2-carboxamides (3a–e), and evaluated their antioxidant activities. Chroman-2-…
Number of citations: 68 www.sciencedirect.com
S Emami, Z Ghanbarimasir - European Journal of Medicinal Chemistry, 2015 - Elsevier
Chroman-4-one scaffold is a privileged structure in heterocyclic chemistry and drug discovery. Also, chroman-4-ones are important intermediates and interesting building blocks in …
Number of citations: 182 www.sciencedirect.com
SL Schwikkard, H Whitmore, TW Corson… - Planta …, 2018 - thieme-connect.com
… (R)-5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone 1 and 5-hydroxy-3-(4-… (R)-5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone 1 has also been isolated from …
Number of citations: 8 www.thieme-connect.com
FA Davis, BC Chen - The Journal of Organic Chemistry, 1993 - ACS Publications
… sand at 0 C afforded chromone 6 which was subjected without purification to palladium-catalyzed hydrogenation to give racemic 3- (3,4-dimethoxybenzyl)7-methoxy-4-chromanone (3b) …
Number of citations: 55 pubs.acs.org
R Saito, T Izumi, A Kasahara - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… Similarly, 6-methoxy- and 7-methoxy-isoflavanone (Ig and Im) were synthesized from 6methoxy- and 7-methoxy-4-chromanone enol acetate (IIIb and IIIc) respectively. The reactions …
Number of citations: 36 www.journal.csj.jp
B Das, P Thirupathi, B Ravikanth, RA Kumar… - Chemical and …, 2009 - jstage.jst.go.jp
… The condensation of 7methoxy-4-chromanone (11) (obtained by methylation of 7hydroxy-4-chromanone (10) using iodomethane and K2CO3) with 3,4-methylenedioxy, 3,4-dimethoxy, …
Number of citations: 49 www.jstage.jst.go.jp
P Sebök, A Levai, T Timár - Heterocyclic Communications, 1998 - degruyter.com
… of 2,2-dimethyl-7-methoxy-4-chromanone oxime (2e), as a … -dimethyl-6-chloro-7-methoxy4-chromanone oxime (2i) small … bromo-2,2-dimethyl-7-methoxy-4chromanone oxime (2k) the …
Number of citations: 9 www.degruyter.com
ZQ Liu - European Journal of Medicinal Chemistry, 2022 - Elsevier
… homoisoflavonoid by the Aldol condensation of 7-methoxy-4-chromanone (37) with p- or o-… Aldol condensation of pyrazolone (41) with 7-methoxy-4-chromanone (37) in equation (9) of …
Number of citations: 9 www.sciencedirect.com
PF Wiley - Journal of the American Chemical Society, 1952 - ACS Publications
… Dimethylaminomethyl-7-methoxy-4-chromanone Hydrochloride by Reduction of 3-Dimethylaminomethyl-7methoxychromone Hydrochloride.—A mixture of 2.0 g. (0.0073 mole) of 3-…
Number of citations: 47 pubs.acs.org
K Kataoka, T Shiota, T Takeyasu… - Journal of medicinal …, 1995 - ACS Publications
Acyl-CoA: cholesterol acyltransferase (ACAT) 2 is the intracellular enzyme responsible for catalyzing the esterification of free cholesterol in various tissues. This enzyme plays a key role …
Number of citations: 15 pubs.acs.org

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